molecular formula C28H27N3O4 B409689 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL

2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL

Cat. No.: B409689
M. Wt: 469.5g/mol
InChI Key: UZYKOHRWQAATGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL is a complex organic compound with the molecular formula C28H27N3O4 and a molecular weight of 469.53 g/mol . This compound is characterized by its intricate structure, which includes a pyrazolo[3,4-c]isoquinoline core, substituted with various functional groups such as ethoxy, dimethoxy, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nitro compounds, Lewis acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL is unique due to its complex structure, which combines multiple functional groups and a pyrazolo[3,4-c]isoquinoline core. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogues like 3,4-dimethoxyphenethylamine and mescaline .

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5g/mol

IUPAC Name

2-ethoxy-4-(1-ethyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol

InChI

InChI=1S/C28H27N3O4/c1-5-21-26-19-15-24(33-3)25(34-4)16-20(19)27(17-12-13-22(32)23(14-17)35-6-2)29-28(26)31(30-21)18-10-8-7-9-11-18/h7-16,32H,5-6H2,1-4H3

InChI Key

UZYKOHRWQAATGI-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=C(C=C4)O)OCC)OC)OC)C5=CC=CC=C5

Canonical SMILES

CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=C(C=C4)O)OCC)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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